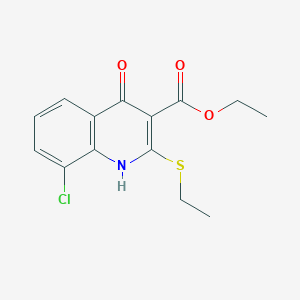
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is an organic compound that features a nitro group and a bis(2-methoxyethyl)amino group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid .
科学研究应用
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bis(2-methoxyethyl)amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-[Bis(2-methoxyethyl)amino]-3-aminobenzoic acid: A reduced form of the compound.
4-[Bis(2-methoxyethyl)amino]-3-chlorobenzoic acid: A derivative with a chloro group instead of a nitro group.
Uniqueness
4-(Bis(2-methoxyethyl)amino)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a bis(2-methoxyethyl)amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
属性
分子式 |
C13H18N2O6 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
4-[bis(2-methoxyethyl)amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H18N2O6/c1-20-7-5-14(6-8-21-2)11-4-3-10(13(16)17)9-12(11)15(18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
InChI 键 |
IXEJKOITYCIRCJ-UHFFFAOYSA-N |
规范 SMILES |
COCCN(CCOC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)

![Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate](/img/structure/B8648377.png)
![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)





